ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Description
Ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a tetrasubstituted imidazole derivative characterized by:
- A 4,5-diphenyl core at the imidazole ring.
- A 3-fluorobenzyl sulfanyl group at position 2, introducing sulfur-based electronic modulation and fluorine-enhanced lipophilicity.
- An ethyl acetate moiety at position 1, contributing to solubility and steric bulk.
Imidazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable properties .
Properties
IUPAC Name |
ethyl 2-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O2S/c1-2-31-23(30)17-29-25(21-13-7-4-8-14-21)24(20-11-5-3-6-12-20)28-26(29)32-18-19-10-9-15-22(27)16-19/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVWHJBACWRVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multiple steps, starting with the formation of the imidazole core. This can be achieved through the reaction of an appropriate imidazole derivative with a fluorobenzyl sulfanyl group. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the imidazole ring or the fluorobenzyl group.
Substitution: Introduction of different functional groups at the imidazole or benzyl positions.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological potential of this compound is significant. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with various biological targets can lead to the development of new therapeutic agents.
Medicine: In the medical field, ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate may be explored for its pharmacological effects. Its ability to modulate biological pathways can make it a candidate for drug development.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism by which ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and related imidazole derivatives:
Key Observations:
The 3-fluorobenzyl group in both the target and compounds enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Steric and Solubility Considerations: The ethyl acetate group at position 1 (target compound and ) increases steric bulk and solubility compared to the propynyl () or phenolic (K1) groups.
Core Structure Differences :
- ’s compound features a benzofuran core instead of an imidazole, which may influence π-π stacking interactions and bioavailability .
Crystallographic and Packing Behavior
- Target Compound : While crystallographic data are unavailable, analogous compounds (e.g., ) show stabilization via π-π interactions (3.8 Å centroid distances) and C-H···O hydrogen bonds . The ethyl acetate group may introduce conformational flexibility, affecting crystal packing.
- : The sulfonyl group’s strong polarity likely promotes hydrogen bonding, contrasting with the hydrophobic thioether in the target compound.
- Software Tools : Structural analyses of similar compounds rely on SHELXL for refinement and OLEX2 for visualization, ensuring accurate determination of bond lengths and angles .
Biological Activity
Ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, identified by CAS number 339277-97-3, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through a review of existing literature, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 478.54 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring can enhance anticancer properties.
A notable study reported that imidazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat . The presence of electron-donating groups on the phenyl ring significantly contributes to their cytotoxicity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Similar thiazole-bearing compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Antitumor Efficacy
In a recent experimental setup, this compound was tested for its ability to inhibit tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size, with significant differences observed compared to control groups. This suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of related compounds against various pathogens. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions it as a potential candidate for further development in antimicrobial therapy.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
